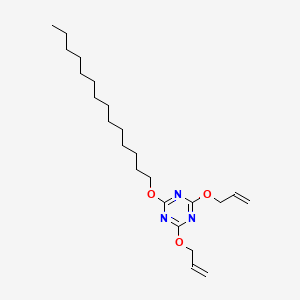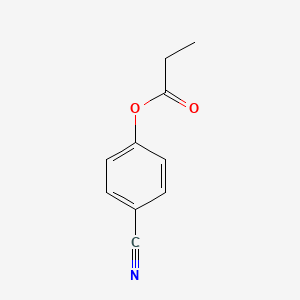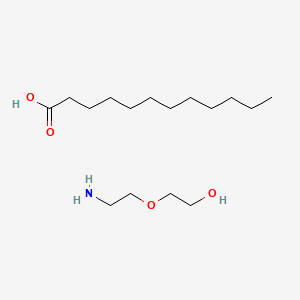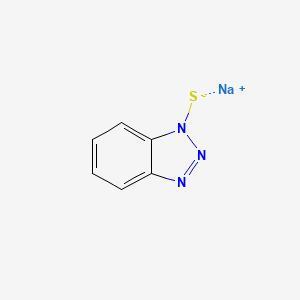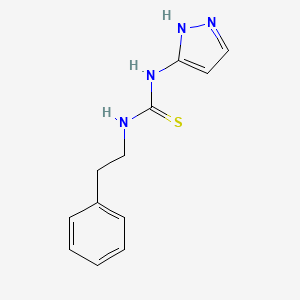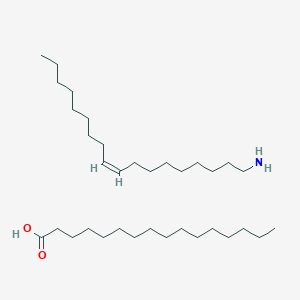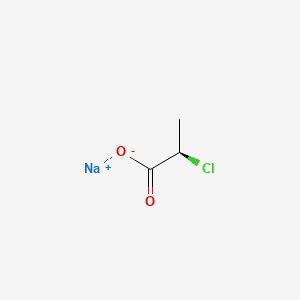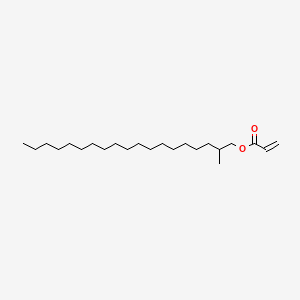
2-Methylnonadecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonadecyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, which imparts unique properties making it valuable in various industrial applications. Acrylates, including this compound, are widely used in the production of polymers, coatings, adhesives, and other materials due to their ability to undergo polymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylnonadecanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for the exothermic esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnonadecyl acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield acrylic acid and 2-Methylnonadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products:
Polymerization: Produces poly(this compound), a polymer with applications in coatings and adhesives.
Hydrolysis: Yields acrylic acid and 2-Methylnonadecanol.
Transesterification: Results in the formation of different acrylate esters depending on the alcohol used
Applications De Recherche Scientifique
2-Methylnonadecyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with tailored properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in medical adhesives and coatings for biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties
Mécanisme D'action
The primary mechanism of action for 2-Methylnonadecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process can be initiated by heat, UV light, or chemical initiators. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Comparaison Avec Des Composés Similaires
2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Butyl acrylate: Commonly used in the production of paints and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and resins.
Uniqueness of 2-Methylnonadecyl Acrylate: this compound is unique due to its long carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring durable and water-resistant coatings and adhesives .
Propriétés
Numéro CAS |
93804-56-9 |
|---|---|
Formule moléculaire |
C23H44O2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(3)21-25-23(24)5-2/h5,22H,2,4,6-21H2,1,3H3 |
Clé InChI |
FCAXOVLLASPKFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



